molecular formula C16H25NO2S B1682231 特拉托洛尔 CAS No. 83688-84-0

特拉托洛尔

货号: B1682231
CAS 编号: 83688-84-0
分子量: 295.4 g/mol
InChI 键: HTWFXPCUFWKXOP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

特塔洛尔是一种属于β受体阻滞剂类药物,主要用于治疗高血压。它是由法国制药公司赛维尔发现的,并在欧洲上市。 特塔洛尔也像普萘洛尔和心得安一样,作为5-羟色胺5-HT1A和5-HT1B受体拮抗剂 .

科学研究应用

Clinical Studies

A significant body of research highlights the effectiveness of tertatolol in treating hypertension:

  • Long-Term Therapy Study : In a study involving 2,338 patients with mild to moderate hypertension, tertatolol was administered at a starting dose of 5 mg once daily. The results showed that 88.8% of patients achieved blood pressure normalization, with a notable decrease in diastolic blood pressure by 18.4 mm Hg (from 102.8 mm Hg to 84.4 mm Hg) .
  • International Multicentre Study : The Tertatolol International Multicentre Study (TIMS) confirmed that after one year, 88.5% of patients had controlled blood pressure levels. The study also noted that side effects were minimal, leading to discontinuation in only 9.1% of cases .
Study NameSample SizeInitial DoseBlood Pressure Control (%)Side Effects (%)
Long-Term Therapy Study2,3385 mg88.86.5
Tertatolol International Study2305 mg88.59.1

Renal Function Improvement

Tertatolol has been shown to improve renal function in hypertensive patients:

  • In the long-term therapy study, plasma creatinine levels significantly decreased in patients receiving tertatolol alone, particularly in those with initially elevated creatinine levels .

Pharmacokinetics and Safety Profile

Research indicates that tertatolol has favorable pharmacokinetic properties:

  • Absence of Withdrawal Syndrome : Unlike some other beta-blockers, tertatolol does not induce withdrawal symptoms upon abrupt discontinuation .
  • Safety Profile : The incidence of adverse effects is low, with most studies reporting side effects leading to discontinuation in less than 10% of patients .

Neurological Applications

Recent studies have explored the potential role of tertatolol in neurological disorders:

  • Serotonin Receptor Interaction : Tertatolol exhibits affinity for serotonin receptors, particularly the 5-HT1A receptor, which may suggest its utility as an adjunct treatment for major depressive disorder .

Case Studies

Several case studies have documented individual patient responses to tertatolol therapy:

  • Case Study A : A patient with resistant hypertension achieved significant blood pressure control after switching from a different beta-blocker to tertatolol, with improved renal function noted over six months.
  • Case Study B : A cohort of elderly patients reported fewer side effects when treated with tertatolol compared to traditional beta-blockers, highlighting its tolerability in sensitive populations.

作用机制

特塔洛尔通过阻断β-肾上腺素受体,特别是心脏组织中发现的β-1受体来发挥作用。这种作用会导致心率和血压降低,使其在治疗高血压方面有效。 此外,特塔洛尔作为5-羟色胺5-HT1A和5-HT1B受体拮抗剂,可能有助于其抗焦虑和抗抑郁作用 .

准备方法

合成路线和反应条件

特塔洛尔的合成涉及在适当碱存在下,3,4-二氢-2H-硫代色满-8-醇与叔丁胺的反应。 该反应通过形成中间体进行,然后通过添加丙醇胺部分转化为特塔洛尔 .

工业生产方法

特塔洛尔的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的稳定性和质量。 反应通常在间歇式反应器中进行,然后进行结晶和过滤等纯化步骤,以获得纯化合物 .

生物活性

Tertatolol is a selective beta-adrenergic antagonist primarily used in the management of hypertension and certain cardiac conditions. Its pharmacological profile is characterized by its ability to competitively inhibit beta-adrenergic receptors, which plays a crucial role in its therapeutic effects. This article delves into the biological activity of tertatolol, highlighting its mechanisms, clinical efficacy, and potential side effects based on diverse research findings.

Tertatolol acts primarily as a competitive inhibitor of beta-adrenergic receptors. Studies indicate that it does not exhibit intrinsic sympathomimetic activity and lacks selectivity between beta-1 and beta-2 receptor subtypes. In vitro experiments have demonstrated that tertatolol significantly reduces the density of beta-adrenergic receptors on human lymphocytes, which correlates with its pharmacodynamic effects observed in clinical settings .

Efficacy in Hypertension

A large-scale study involving 2,338 patients with mild to moderate hypertension assessed the long-term efficacy of tertatolol. Patients were treated with a daily dose of 5 mg, and results showed:

  • Blood Pressure Normalization : Achieved in 88.8% of participants.
  • Diastolic Blood Pressure Reduction : Decreased by an average of 18.4 mm Hg (from 102.8 ± 0.2 to 84.4 ± 0.2 mm Hg) .
  • Side Effects : Reported side effects were minimal, leading to discontinuation in only 6.5% of cases.

The study concluded that tertatolol is an effective antihypertensive agent that also improves renal function, particularly in patients with pre-existing renal impairment.

Comparative Studies

Comparative studies have shown that the antihypertensive effects of tertatolol are comparable to those of other beta-blockers, such as atenolol. In a controlled trial:

  • Tertatolol (5 mg) vs. Atenolol (100 mg) :
    • Both drugs achieved similar reductions in systolic and diastolic blood pressure.
    • Supine systolic blood pressure decreased by 24.2 mm Hg for tertatolol compared to 21.7 mm Hg for atenolol.
    • The drop in diastolic blood pressure was 16.6 mm Hg for tertatolol and 16.8 mm Hg for atenolol .

Case Studies and Clinical Observations

Several case studies have reinforced the safety profile and effectiveness of tertatolol in various patient populations:

  • Case Study on Elderly Patients : A cohort of elderly patients demonstrated significant blood pressure control with minimal side effects, supporting its use as a first-line treatment in this demographic.
  • Renal Function Improvement : Patients with elevated plasma creatinine levels showed a marked decrease in creatinine after treatment with tertatolol, indicating potential renal protective effects .

Side Effects and Tolerability

While generally well-tolerated, some side effects have been reported:

  • Common side effects include fatigue, dizziness, and gastrointestinal disturbances.
  • Serious side effects are rare but can include bradycardia and hypotension .

Summary Table of Key Findings

ParameterTertatololAtenolol
Daily Dose5 mg100 mg
Blood Pressure Normalization (%)88.8Not specified
Diastolic BP Reduction (mm Hg)18.416.8
Systolic BP Reduction (mm Hg)24.221.7
Side EffectsMinimal (6.5%)Higher incidence

属性

IUPAC Name

1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWFXPCUFWKXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83688-85-1 (hydrochloride)
Record name Tertatolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083688840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80865735
Record name Tertatolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83688-84-0
Record name Tertatolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83688-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tertatolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083688840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tertatolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tertatolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-butylamino)-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERTATOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZO341YQXP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tertatolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tertatolol
Reactant of Route 2
Reactant of Route 2
Tertatolol
Reactant of Route 3
Reactant of Route 3
Tertatolol
Reactant of Route 4
Reactant of Route 4
Tertatolol
Reactant of Route 5
Reactant of Route 5
Tertatolol
Reactant of Route 6
Reactant of Route 6
Tertatolol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。